

Unveiling DL-Threonine Methyl Ester Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DL-Threonine methyl ester hydrochloride*

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An In-depth Exploration of the Discovery, Synthesis, and Applications of a Versatile Amino Acid Derivative

This technical guide provides a comprehensive overview of **DL-Threonine methyl ester hydrochloride**, a pivotal derivative of the essential amino acid threonine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and its significant applications in modern organic synthesis and medicinal chemistry.

Discovery and Historical Context

The discovery of **DL-Threonine methyl ester hydrochloride** is intrinsically linked to the isolation and characterization of threonine itself. Threonine, the last of the 20 common proteinogenic amino acids to be identified, was discovered in 1935 by William Cumming Rose and Curtis Meyer. Following this, the exploration of amino acid derivatives for use in peptide synthesis and other biochemical studies became a natural progression for chemists.

While a singular "discovery" paper for **DL-Threonine methyl ester hydrochloride** is not readily identifiable, its synthesis is a classic example of Fischer esterification, a method developed by Emil Fischer in the late 19th and early 20th centuries for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. The hydrochloride

salt form offers improved stability and solubility in certain solvents, making it a practical choice for laboratory use. Early syntheses of amino acid esters were foundational to the development of peptide chemistry, allowing for the protection of the carboxyl group to enable controlled peptide bond formation.

Physicochemical Properties

DL-Threonine methyl ester hydrochloride is a white to off-white solid. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The hydrochloride salt enhances its stability and solubility in polar solvents.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ ClNO ₃	[1]
Molecular Weight	169.61 g/mol	[1] [2]
CAS Number	62076-66-8	[1]
Appearance	White to off-white solid	[1]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Note: Some properties may be listed for the individual L- or D-isomers in various sources, but are generally applicable to the DL-form as well.

Synthesis and Experimental Protocols

The synthesis of **DL-Threonine methyl ester hydrochloride** is primarily achieved through the esterification of DL-Threonine. Two common and effective methods are detailed below.

Thionyl Chloride Method

This is a widely used and efficient method for the preparation of amino acid methyl esters. Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-Threonine (1 equivalent) in anhydrous methanol.
- Cooling: Cool the suspension to -10°C to 0°C in an ice-salt bath.
- Addition of Thionyl Chloride: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension while maintaining the low temperature. The addition is exothermic.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure **DL-Threonine methyl ester hydrochloride**.^{[3][4]}

Trimethylchlorosilane (TMSCl) Method

This method offers a milder alternative to the thionyl chloride method and often results in high yields. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask containing DL-Threonine (1 equivalent), add anhydrous methanol.
- Addition of TMSCl: Add trimethylchlorosilane (2 equivalents) dropwise to the suspension at room temperature with stirring.
- Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

- Purification: The product can be purified by recrystallization from an appropriate solvent pair to afford **DL-Threonine methyl ester hydrochloride**.^{[5][6]}

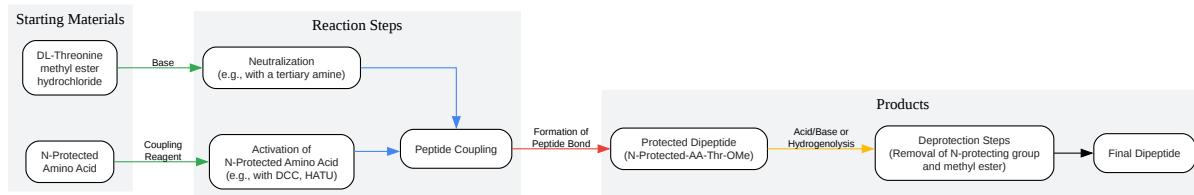
Applications in Research and Development

DL-Threonine methyl ester hydrochloride serves as a crucial building block in organic synthesis, particularly in the fields of peptide chemistry and the development of chiral drugs.

Peptide Synthesis

The primary application of **DL-Threonine methyl ester hydrochloride** is in peptide synthesis. The methyl ester group serves as a protecting group for the carboxylic acid functionality of threonine, allowing its amino group to react with the activated carboxyl group of another amino acid to form a peptide bond. The hydrochloride salt can be neutralized in situ or prior to the coupling reaction.

Below is a generalized workflow for the incorporation of a DL-Threonine residue into a dipeptide using its methyl ester hydrochloride form.



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A generalized workflow for dipeptide synthesis using **DL-Threonine methyl ester hydrochloride**.

Chiral Building Block in Drug Discovery

As a racemic mixture, **DL-Threonine methyl ester hydrochloride** can be used in the synthesis of racemic drugs or as a starting material for the separation of enantiomers. In medicinal chemistry, the threonine scaffold is present in various bioactive molecules. The methyl ester hydrochloride derivative provides a convenient and reactive handle for the elaboration of more complex molecular architectures. For instance, it can be used in the synthesis of novel antibiotics and other therapeutic agents.^[7]

Conclusion

DL-Threonine methyl ester hydrochloride, while a seemingly simple derivative, holds a significant place in the toolbox of synthetic chemists. Its straightforward synthesis and utility as a protected form of threonine have made it a valuable component in the construction of peptides and other complex organic molecules. This guide has provided a foundational understanding of its history, synthesis, and applications, intended to support the endeavors of researchers and scientists in advancing the fields of chemistry and drug discovery.

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